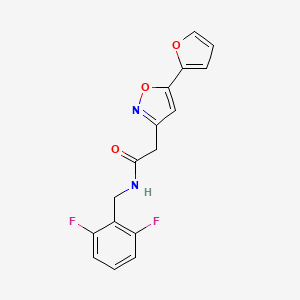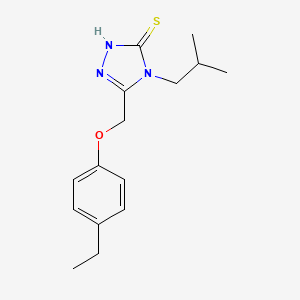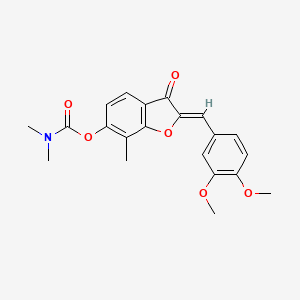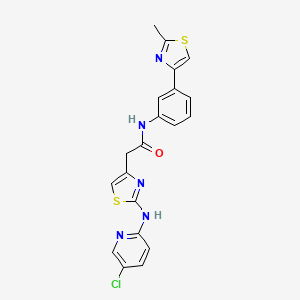
(2R,5S)-5-Cyclopentyl-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychostimulant drug that has been studied for its potential use in treating various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Iminosugars
The stereoselective synthesis of piperidine derivatives, including (2R,5S)-5-cyclopentyl-2-methylpiperidine, is a key area of research. Moriyama et al. (2009) and Furukubo et al. (2004) have developed methods for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives, which are valuable for creating complex organic compounds. These methods involve electrochemical oxidation for converting N-protected piperidines and OsO4 oxidation for dihydroxylation processes (Moriyama et al., 2009) (Furukubo et al., 2004).
Chemical Synthesis and Conformational Analysis
Research by Herdeis and Heller (1997) focuses on the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, starting from S-glutamic acid and involving the chemoselective methylenation of the amide carbonyl group. This work contributes to the broader understanding of chemical synthesis involving methylpiperidine derivatives (Herdeis & Heller, 1997). McGregor et al. (2018) conducted a study on the formation constants and conformational analysis of carbamates in aqueous solutions of 2-methylpiperidine, providing insights into the physical chemistry of methylpiperidine derivatives (Mcgregor et al., 2018).
Synthesis of Novel Ligands
Alvarez-Ibarra et al. (2010) researched the synthesis of novel chiral ligands based on l-pipecolinic acid (homoproline), showcasing the use of 2-methylpiperidine derivatives in the development of asymmetric catalysis (Alvarez-Ibarra et al., 2010). Vanover et al. (2006) explored the pharmacological properties of a compound containing a 1-methylpiperidin-4-yl group, although the specific mention of (2R,5S)-5-cyclopentyl-2-methylpiperidine is not explicit in this context (Vanover et al., 2006).
Eigenschaften
IUPAC Name |
(2R,5S)-5-cyclopentyl-2-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPFSZCYHPLMEF-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-5-Cyclopentyl-2-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
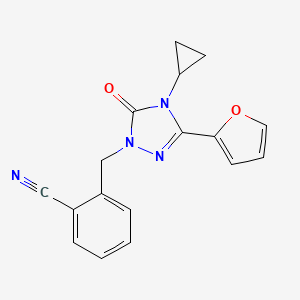
![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
